Home > Products > Screening Compounds P134184 > Tau Peptide (274-288) Trifluoroacetate
Tau Peptide (274-288) Trifluoroacetate - 330456-39-8

Tau Peptide (274-288) Trifluoroacetate

Catalog Number: EVT-6428361
CAS Number: 330456-39-8
Molecular Formula: C79H139F3N22O25
Molecular Weight: 1854.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tau Peptide (274-288) Trifluoroacetate is a synthetic peptide derived from the tau protein, which is a microtubule-associated protein predominantly expressed in neurons. This peptide segment is of particular interest due to its involvement in neurodegenerative diseases, especially Alzheimer’s disease, where tau protein aggregation leads to neurofibrillary tangles. The trifluoroacetate salt form enhances the solubility and stability of the peptide for various biochemical applications.

Source: Tau Peptide (274-288) is synthesized chemically, often using solid-phase peptide synthesis techniques. Its sequence corresponds to a specific region of the tau protein that plays a critical role in its functional and pathological properties.

Classification: This compound falls under the category of peptides and specifically belongs to the class of tau peptides, which are implicated in neurodegenerative processes.

Synthesis Analysis

Methods

The synthesis of Tau Peptide (274-288) Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids into a peptide chain anchored to a solid resin.

Technical Details

  1. Coupling: Each amino acid is activated and sequentially coupled to the growing chain.
  2. Deprotection: Protective groups on amino acids are removed to enable further coupling.
  3. Cleavage: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

This method ensures high purity and yield, essential for subsequent biological studies.

Molecular Structure Analysis

Structure

The molecular formula for Tau Peptide (274-288) Trifluoroacetate is C66H110N20O21C_{66}H_{110}N_{20}O_{21}, with a molecular weight of approximately 1519.70 g/mol. The peptide consists of a sequence of amino acids that contribute to its structural properties.

Data

  • Molecular Weight: 1519.70 g/mol
  • Density: Approximately 1.3 g/cm³
  • Boiling Point: Estimated at 1939 °C at 760 mmHg
  • Flash Point: 1126 °C

These parameters indicate that the peptide is relatively stable under standard laboratory conditions.

Chemical Reactions Analysis

Reactions

Tau Peptide (274-288) can undergo several chemical modifications:

  1. Oxidation: Modifications can occur at methionine residues, potentially affecting its biological activity.
  2. Reduction: Disulfide bonds can be reduced to generate free thiols.
  3. Substitution: Specific amino acid residues may be substituted to study structure-activity relationships.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing agents such as hydrogen peroxide.
  • Reducing agents like dithiothreitol.
  • Techniques such as site-directed mutagenesis for substitution studies.

These reactions are crucial for understanding the functional implications of structural modifications on tau peptides.

Mechanism of Action

Tau Peptide (274-288) interacts with other proteins within neuronal cells, influencing microtubule stability and potentially participating in aggregation processes associated with Alzheimer's disease. The mechanism involves:

  1. Binding to Microtubules: The peptide enhances microtubule stability, which is essential for neuronal function.
  2. Aggregation Inhibition: Certain derivatives of tau peptides have been shown to inhibit tau aggregation, providing a potential therapeutic avenue for neurodegenerative diseases.

Data from studies indicate that modifications in this peptide can significantly alter its interaction dynamics with tau protein and other cellular components.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to its trifluoroacetate form, facilitating its use in biological assays.

Chemical Properties

These properties make Tau Peptide (274-288) suitable for research applications involving protein interactions and neurobiology.

Applications

Tau Peptide (274-288) Trifluoroacetate has significant scientific applications:

  1. Biochemical Research: Used in studies investigating tau protein interactions and aggregation mechanisms.
  2. Drug Development: Potentially serves as a lead compound for developing inhibitors against tau aggregation, which is critical in Alzheimer's disease research.
  3. Diagnostic Tools: May aid in developing assays for detecting tau-related pathologies in clinical samples.

The ongoing research into this peptide highlights its importance as a tool for understanding neurodegenerative diseases and developing therapeutic strategies.

Pathophysiological Context of Tau Peptide (274-288) Trifluoroacetate in Neurodegenerative Diseases

Role in Tauopathies: Alzheimer’s Disease and Primary Tauopathies

Tau peptide (274-288) trifluoroacetate represents a critical fragment of the full-length tau protein, encompassing amino acid residues 274 to 288 with trifluoroacetate as a counterion for stability. This specific region resides within the microtubule-binding domain (MBD) of tau, a hotspot for pathological post-translational modifications (PTMs) and structural alterations that drive neurodegeneration in tauopathies. Tauopathies encompass over 20 distinct neurodegenerative disorders characterized by pathological tau aggregation, classified as either primary (e.g., progressive supranuclear palsy (PSP), corticobasal degeneration (CBD), Pick's disease) where tau pathology is the primary driver, or secondary (e.g., Alzheimer's disease (AD)) where tau aggregates coexist with other pathologies like amyloid-β plaques [1] [10].

In AD, tau peptide (274-288) spans key structural elements within the third microtubule-binding repeat (R3). This region includes the PHF6 motif (²⁷⁵VQIINK²⁸⁰), one of two highly aggregation-prone hexapeptide sequences crucial for initiating tau oligomerization and filament formation [7] [8]. Biochemical analyses reveal that peptides containing PHF6 exhibit accelerated fibrillization kinetics compared to full-length tau, suggesting this region acts as a nucleation core. Within the broader tauopathies spectrum, the isoform composition of aggregates varies significantly: AD and chronic traumatic encephalopathy (CTE) exhibit mixed 3R/4R tau isoforms, Pick's disease features 3R tau, while PSP and CBD are characterized by 4R tau aggregates [1] [7]. The peptide (274-288) is relevant across these diseases due to its location within the repeat domain present in all isoforms.

Table 1: Key Tauopathies and Relevance of Tau Peptide (274-288) Region

TauopathyTau Isoform CompositionPresence of PHF6 (275VQIINK280) MotifRole of 274-288 Region
Alzheimer’s Disease3R + 4RYesCore nucleation site for paired helical filaments (PHFs)
Pick’s Disease3RYesContributes to Pick body formation
PSP/CBD4RYesInvolved in glial and neuronal filament formation
CTE3R + 4RYesSeed formation following repetitive injury

Pathogenic mutations within or near the 274-288 region further underscore its significance. While no known MAPT mutations occur exactly within residues 274-288, mutations in adjacent regions (e.g., P301L in FTDP-17) can induce conformational changes that destabilize this domain, enhancing its exposure and aggregation propensity [1] [7]. Furthermore, this peptide sequence serves as a critical epitope for antibodies used in immunohistochemical characterization of tau pathology across tauopathies, highlighting its consistent presence in disease-associated tau conformers [5] [10].

Association with Neurofibrillary Tangle Formation and Aggregation Propensity

The tau peptide (274-288) is intrinsically linked to the molecular mechanisms driving neurofibrillary tangle (NFT) formation, a pathological hallmark of AD and other tauopathies. NFT formation follows a prion-like paradigm involving templated seeding and propagation. The 274-288 region, particularly the PHF6 motif (²⁷⁵VQIINK²⁸⁰), serves as a primary nucleation core for tau self-assembly due to its high β-sheet propensity and hydrophobicity [3] [7]. In vitro studies demonstrate that synthetic tau peptides encompassing PHF6 spontaneously form amyloid-like fibrils, whereas peptides with scrambled sequences or point mutations (e.g., V275A) show markedly reduced aggregation [7] [8]. This nucleation capacity is further amplified by pathogenic PTMs:

  • Phosphorylation: Residues within and flanking the 274-288 region, including Tyr-310 (located downstream but structurally influential), Ser-285, Thr-287, and Ser-289, are sites of hyperphosphorylation in AD brain-derived tau. Phosphorylation at Thr-287 (within the peptide) neutralizes positive charges, reduces electrostatic repulsion between tau molecules, and destabilizes native folds, promoting β-sheet conversion and oligomerization [5] [8] [9]. Crucially, phosphorylation at Tyr-310 (outside but near the peptide's C-terminal end) has been shown to exert a powerful inhibitory effect on aggregation. NMR studies reveal that pTyr-310 induces a local decrease in the β-sheet propensity of the PHF6 domain, hindering its ability to form the stable cross-β core essential for filament elongation [3]. This highlights the complex, site-specific consequences of phosphorylation.
  • Tyrosine Phosphorylation (Tyr-394): Phosphorylation at Tyr-394 (located further C-terminally) also significantly delays full-length tau fibrillization in vitro. While not directly within 274-288, this modification exemplifies how PTMs distant in sequence can influence the conformational dynamics of the aggregation-prone repeat domains [3].
  • Truncation: Caspase cleavage near residue 421 generates tau fragments containing the C-terminal repeats, including the 274-288 region. These fragments, unencumbered by the N-terminal projection domain, exhibit dramatically enhanced aggregation kinetics compared to full-length tau, suggesting the 274-288 region becomes more exposed and aggregation-competent upon truncation [8] [9].

Cryo-electron microscopy (cryo-EM) structures of tau filaments isolated from AD, PSP, and CBD brains reveal that the core of these filaments invariably includes segments from the repeat domains. While the exact residues resolved vary between tauopathies, the structural principles involve stacked β-sheets forming a rigid core. The PHF6 motif (275-280) is a fundamental structural element within this core in AD paired helical filaments (PHFs) [7]. The stability of filaments derived from brain tissue contrasts with the polymorphic structures often observed with in vitro assembled peptides, underscoring the role of cellular factors and PTMs in defining disease-specific folds.

Table 2: Structural and Pathological Characteristics of Tau Peptide (274-288) Region

FeatureSignificanceConsequence
PHF6 motif (²⁷⁵VQIINK²⁸⁰)Primary nucleation site; High hydrophobicity and β-sheet propensityInitiates tau oligomerization and fibril core formation
Phosphorylation (Thr-287, Ser-285)Common pathological PTMs; Neutralize charge, reduce solubilityPromote β-sheet conversion, destabilize microtubule binding, enhance aggregation
Phosphorylation (Tyr-310)Modifies local structure near PHF6Inhibits PHF6 β-sheet formation and tau aggregation
Proximity to Caspase site (Asp-421)Cleavage generates C-terminal tau fragmentsExposes MBD, dramatically accelerating 274-288-mediated aggregation
Cryo-EM Core InvolvementPHF6 motif integral to AD PHF coreDefines specific fold and stability of pathological filaments

The tau peptide (274-288) trifluoroacetate is thus a vital tool for dissecting the initial steps of tau aggregation. In vitro studies using this peptide, often in conjunction with heparin or other inducers, model the nucleation phase. These studies provide insights into how sequence, PTMs, and environmental factors (e.g., oxidative stress, metal ions) converge to trigger the conversion of soluble, functional tau into insoluble, neurotoxic aggregates [3] [7] [9].

Implications in Microtubule Dysregulation and Axonal Transport Deficits

Beyond its role as an aggregation nucleus, the tau peptide (274-288) region is intrinsically involved in tau's physiological function: binding to and stabilizing microtubules (MTs). Consequently, pathological alterations within this domain directly impair MT integrity and disrupt critical neuronal processes like axonal transport.

The tau protein's MBD, encompassing residues 274-288 within repeat R3, binds directly to the outer surface of MTs primarily through electrostatic interactions between positively charged lysine residues in the repeats and the negatively charged C-terminal tails of tubulin [7] [8]. The 274-288 region contributes significantly to this binding interface. Pathological events affecting this region have profound consequences:

  • Hyperphosphorylation: Pathological phosphorylation at residues flanking or within the 274-288 region (e.g., Ser-285, Thr-287, Ser-289, Tyr-310) introduces negative charges. This electrostatically repels the negatively charged MT surface, drastically reducing tau's binding affinity. Detached tau not only loses its MT-stabilizing function but also becomes prone to aggregation, as described in section 1.2 [5] [8]. This detachment leads to MT destabilization, manifested as increased MT dynamic instability (rapid cycles of growth and shrinkage) and vulnerability to depolymerizing stresses.
  • Pathological Aggregation: Once tau aggregates into oligomers or filaments via the 274-288 nucleation core, these species are sequestered away from MTs. The net effect is a loss of functional tau available for MT stabilization, further exacerbating MT network disintegration [8].
  • Toxic Gain-of-Function: Soluble tau oligomers or small aggregates, potentially rich in exposed 274-288 motifs, may actively disrupt MTs. They can act as physical barriers hindering motor protein movement (kinesin, dynein) or directly sequester tubulin or other MAPs. Furthermore, some evidence suggests pathological tau species can activate signaling pathways (e.g., involving kinases like GSK-3β or Fyn) that lead to further phosphorylation of remaining MT-bound tau, creating a vicious cycle [4] [8].

The functional outcome of these disruptions is severe impairment of axonal transport. MTs serve as the railways for motor proteins (kinesin, dynein) that shuttle essential cargoes (mitochondria, vesicles, neurotrophic factors, RNA) between the neuronal cell body and distant synapses. Destabilized MTs and physical blockages caused by tau aggregates impede motor protein motility. This leads to:

  • Energy Deficits: Impaired mitochondrial transport results in insufficient energy supply at synapses.
  • Synaptic Dysfunction: Reduced delivery of synaptic vesicle components, receptors, and neurotrophic factors compromises synaptic plasticity and transmission, contributing to cognitive decline.
  • Accumulation of Damaged Cargoes: Failure to retrograde damaged organelles or misfolded proteins for degradation exacerbates cellular stress.
  • Wallerian-like Degeneration: Chronic transport failure can ultimately lead to axon fragmentation [8].

Table 3: Mechanisms of Microtubule Dysregulation and Transport Deficits Linked to Tau (274-288) Pathology

Pathological EventImpact on Tau (274-288) RegionConsequence for Microtubules & Transport
HyperphosphorylationReduces positive charge, weakens electrostatic MT bindingTau detachment; MT destabilization; Increased dynamic instability
Oligomer/Fibril FormationSequesters tau peptide region into aggregatesLoss of functional tau for MT stabilization
Soluble Oligomer BindingExposed hydrophobic motifs bind motors/tubulin?Physical obstruction of motor proteins; Impaired cargo motility
Altered Kinase/Phosphatase ActivityDownstream of tau pathology or AβFurther phosphorylation of MT-bound tau, perpetuating detachment cycle

Notably, the tau peptide (274-288) trifluoroacetate itself, when introduced into cellular models or used in in vitro reconstitution assays, can act as a competitive inhibitor. It binds to tubulin/MTs but lacks the full domain structure needed for proper stabilization, thereby mimicking the disruptive effects of detached endogenous tau fragments [7] [8]. This property makes it a valuable probe for studying the direct consequences of MBD dysfunction on MT dynamics and motor protein activity, independent of the aggregation process.

The dysregulation centered around the tau (274-288) region creates a feed-forward loop: MT destabilization and transport deficits impair the delivery of components essential for maintaining neuronal health and clearing misfolded proteins, thereby promoting further tau pathology and neurodegeneration, which is a core feature of AD and related tauopathies [4] [8].

Properties

CAS Number

330456-39-8

Product Name

Tau Peptide (274-288) Trifluoroacetate

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C79H139F3N22O25

Molecular Weight

1854.1 g/mol

InChI

InChI=1S/C77H138N22O23.C2HF3O2/c1-13-41(11)61(99-76(120)62(42(12)14-2)98-66(110)46(24-26-54(82)101)88-73(117)59(39(7)8)96-63(107)43(81)21-15-18-28-78)75(119)94-50(33-56(84)103)69(113)87-44(22-16-19-29-79)64(108)86-45(23-17-20-30-80)65(109)90-48(31-37(3)4)67(111)93-52(35-58(105)106)70(114)91-49(32-38(5)6)68(112)95-53(36-100)72(116)92-51(34-57(85)104)71(115)97-60(40(9)10)74(118)89-47(77(121)122)25-27-55(83)102;3-2(4,5)1(6)7/h37-53,59-62,100H,13-36,78-81H2,1-12H3,(H2,82,101)(H2,83,102)(H2,84,103)(H2,85,104)(H,86,108)(H,87,113)(H,88,117)(H,89,118)(H,90,109)(H,91,114)(H,92,116)(H,93,111)(H,94,119)(H,95,112)(H,96,107)(H,97,115)(H,98,110)(H,99,120)(H,105,106)(H,121,122);(H,6,7)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-,61-,62-;/m0./s1

InChI Key

SYZMDCSUVZKAQP-IQSMRJKASA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.